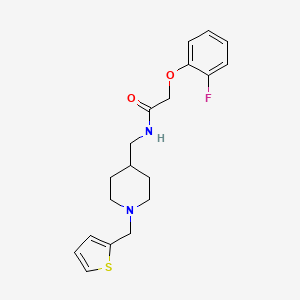![molecular formula C20H17N5O3 B2989017 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034320-61-9](/img/structure/B2989017.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a class of imidazo[1,2-a]pyridine derivatives that have been developed as potent Nek2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involved bioisostere and structure-based design techniques .Molecular Structure Analysis
The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold .Chemical Reactions Analysis
The compounds displayed low nanomolar activity and excellent selectivity for Nek2 .科学的研究の応用
Antifolate Agents and Antitumor Activities One of the primary applications of derivatives related to the compound is as antifolates targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Antifolates such as N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid have been synthesized and investigated for their potential as DHFR inhibitors and antitumor agents. These compounds have shown excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture, indicating their potential in cancer treatment (Gangjee et al., 2007).
Histone Deacetylase Inhibitors for Cancer Therapy Another significant application is in the design of histone deacetylase (HDAC) inhibitors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been discovered as selective HDAC inhibitors. These molecules block cancer cell proliferation and induce apoptosis, showing promise as anticancer drugs. MGCD0103, in particular, has entered clinical trials, underscoring the importance of this class of compounds in cancer therapy (Zhou et al., 2008).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase Research has also focused on synthesizing compounds that act as dual inhibitors of thymidylate synthase (TS) and DHFR. Such dual inhibitors are explored for their antitumor properties, with studies showing that compounds like classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid exhibit potent inhibitory activity against both enzymes, offering a new avenue for cancer treatment strategies (Gangjee et al., 2003).
Pyrazolopyrimidines as Anticancer and Anti-inflammatory Agents Further exploration into the chemical space surrounding pyrido[2,3-d]pyrimidines has led to the synthesis of pyrazolopyrimidines with anticancer and anti-inflammatory activities. These novel derivatives demonstrate the versatility of the core structure in generating compounds with diverse biological activities, highlighting the compound's utility in developing new therapeutic agents (Rahmouni et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-18(14-5-7-15(8-6-14)24-11-1-2-12-24)22-10-13-25-19(27)16-4-3-9-21-17(16)23-20(25)28/h1-9,11-12H,10,13H2,(H,22,26)(H,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLAAYRINMYNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

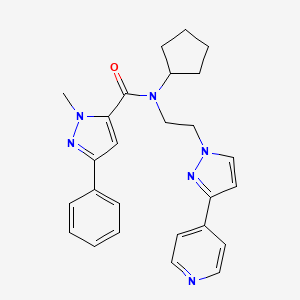
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)
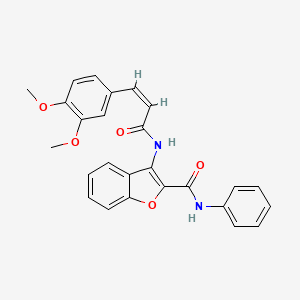
![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
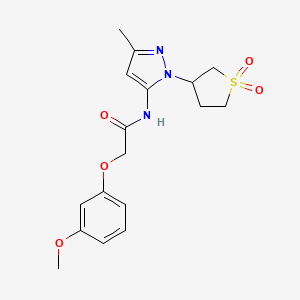
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2988944.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)
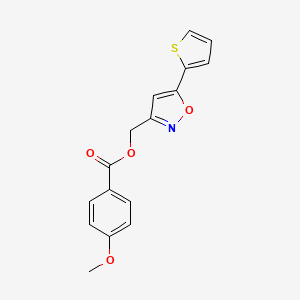

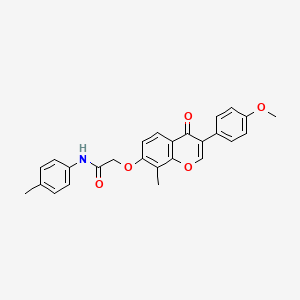
![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)
![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)
